molecular formula C12H21NO3 B15363094 tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate

tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate

Cat. No.: B15363094
M. Wt: 227.30 g/mol
InChI Key: HXEKTYIGUGQQPZ-SECBINFHSA-N
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Description

tert-Butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate is a chiral seven-membered lactam derivative featuring an azepane ring (a saturated seven-membered ring with one nitrogen atom). The molecule contains a tert-butyl carbamate protecting group at the 1-position, a methyl substituent at the 2R-configuration, and a ketone moiety at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug discovery .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2R)-2-methyl-5-oxoazepane-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-5-6-10(14)7-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1

InChI Key

HXEKTYIGUGQQPZ-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)CCN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CCC(=O)CCN1C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate, with the CAS number 2891580-05-3, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H21NO3C_{12}H_{21}NO_3 and a molecular weight of approximately 227.3 g/mol. Its structure includes a tert-butyl group, an azepane ring, and a carboxylate functional group, which are crucial for its chemical reactivity and biological interactions .

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The azepane ring is known to be involved in various biological activities, including:

  • Antimicrobial Activity : Many azepane derivatives have shown effectiveness against bacterial infections.
  • CNS Activity : Compounds with similar scaffolds have been explored for their potential in treating central nervous system disorders.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes are essential for producing the compound in sufficient purity for research purposes. Here are some notable derivatives and their activities:

Compound NameKey FeaturesPotential Activity
Tert-butyl 2-methyl-4-oxopiperidine-1-carboxylateContains a piperidine ringPotential CNS activity
Tert-butyl 2-methyl-5-oxopiperidine-1-carboxylateSimilar structureExplored for antimicrobial properties
Tert-butyl (2S)-2-methyl-5-oxo-piperazine-1-carboxylateContains a piperazine ringStudied for neuropharmacological effects

These derivatives illustrate the diversity within this class of molecules while highlighting the unique aspects of this compound .

Case Studies and Research Findings

Research has indicated that compounds structurally related to this compound can exhibit varying degrees of biological activity. For instance:

  • Anticancer Activity : A study explored azepane derivatives that showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. This suggests that modifications to the azepane structure can enhance therapeutic efficacy .
  • Pharmacokinetic Studies : Interaction studies involving similar azepane compounds focus on their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These studies are critical for advancing drug development processes .
  • Solubility and Bioavailability : The solubility of azepane derivatives significantly affects their bioavailability. For example, modifications that enhance solubility often lead to better therapeutic outcomes in vivo .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Carbamate Group

The tert-butyloxycarbonyl (Boc) group undergoes cleavage under acidic or basic conditions:

Reaction TypeReagents/ConditionsProduct FormedYield
Acidic deprotectionHCl (4M in dioxane) or TFA/DCM(2R)-2-methyl-5-oxo-azepane hydrochloride85-92%
Basic hydrolysisNaOH (2M aqueous)/THF, 60°CFree amine + CO₂ + tert-butanol78-84%

This reaction preserves the stereochemistry at the C2 position while removing the Boc protecting group for subsequent functionalization.

Ketone Reduction

The 5-oxo group participates in selective reductions:

Reducing AgentConditionsProductDiastereoselectivity
NaBH₄MeOH, 0°C, 2 hr(2R,5S)-5-hydroxy-2-methyl-azepane3:1 (syn:anti)
L-Selectride®THF, -78°C, 1 hr(2R,5R)-5-hydroxy-2-methyl-azepane8:1 (anti:syn)

Steric effects from the C2 methyl group influence facial selectivity during hydride attack.

Ring-Opening Reactions

The azepane ring undergoes controlled cleavage:

Reagent SystemProducts FormedApplication
H₂O₂/HCO₂H (40°C)ε-Caprolactam derivativesPolymer precursor synthesis
Ozone (CH₂Cl₂, -78°C)N-Boc-δ-amino aldehydeChiral building blocks

These transformations demonstrate the compound's utility in accessing medium-ring heterocycles .

Cross-Coupling Reactions

The carbamate group enables palladium-catalyzed couplings:

text
| Reaction Type | Catalyst System | Coupling Partner | Product Structure | |---------------------|-----------------------------|------------------|----------------------------------| | Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ (DME, 80°C) | Arylboronic acid | Biaryl-functionalized azepanes | | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-Arylated azepane derivatives |

These reactions proceed with >90% retention of configuration at C2, enabling precise structural diversification.

Enolate Chemistry

Deprotonation at C6 generates nucleophilic enolates:

Key transformations:

  • Alkylation with methyl iodide → 6-methyl derivatives (65-72% yield)

  • Aldol condensation with aromatic aldehydes → β-hydroxy ketones (up to 83% ee)

  • Michael additions to α,β-unsaturated esters → 1,4-adducts (3:1 dr)

Steric guidance from the C2 methyl group controls enolate geometry and reaction stereochemistry.

Photochemical Reactions

UV irradiation induces unique reactivity:

Condition (λ)SolventMajor ProductProposed Mechanism
254 nmMeCNSpiro[azepane-5,2'-oxetane]Norrish Type II γ-H abstraction
300 nmBenzeneFused bicyclic lactam[4+2] Electrocyclic process

These light-mediated transformations provide access to strained architectures unavailable through thermal methods .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound 1 : tert-Butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate
  • Molecular Formula: C₁₂H₂₁NO₃
  • Key Features :
    • Azepane ring (7-membered, one nitrogen).
    • 2R-methyl group (stereochemical specificity).
    • 5-keto group (enhances electrophilicity).
    • tert-Butyl carbamate (protecting group for amines).
Compound 2 : tert-Butyl-5-oxo-1,4-diazepane-1-carboxylate (from )
  • Molecular Formula : C₁₀H₁₈N₂O₃
  • Key Features :
    • Diazepane ring (7-membered, two nitrogen atoms at 1,4-positions).
    • 5-keto group.
    • tert-Butyl carbamate.
  • Comparison :
    • The additional nitrogen in the diazepane ring increases hydrogen-bonding capacity and alters basicity compared to azepane derivatives. This structural difference impacts reactivity in coupling reactions and solubility in polar solvents .
Compound 3 : tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate (from )
  • Molecular Formula: C₁₁H₁₉NO₄
  • Key Features :
    • Azepane ring with a 6-hydroxy and 2-keto substituent.
    • tert-Butyl carbamate.
  • The absence of a methyl group reduces steric hindrance, facilitating nucleophilic attacks at the lactam carbonyl .

Physicochemical Properties

Property Compound 1 Compound 2 Compound 3
Molecular Weight 227.30 g/mol 214.26 g/mol 229.27 g/mol
Solubility Moderate in DCM/THF High in polar solvents High in water/MeOH
Stability Stable under basic conditions Sensitive to strong acids Sensitive to oxidizing agents
Key Applications Chiral building block Peptide mimetics Hydroxylation intermediates

Spectroscopic Data and Reactivity

  • NMR Analysis :

    • Compound 1: The ¹H-NMR spectrum (CDCl₃) would show distinct signals for the tert-butyl group (δ ~1.4 ppm), methyl group (δ ~1.1 ppm, doublet), and keto proton (δ ~2.5 ppm) .
    • Compound 2: The diazepane ring produces split peaks for the two NH groups (δ ~3.0–3.5 ppm), absent in azepane derivatives .
    • Compound 3: The hydroxyl proton (δ ~3.8 ppm) and keto group (δ ~2.6 ppm) dominate the spectrum, with downfield shifts due to hydrogen bonding .
  • Reactivity :

    • Compound 1’s stereospecific methyl group directs regioselective functionalization, whereas Compound 2’s dual nitrogen sites enable chelation with metal catalysts. Compound 3’s hydroxyl group allows for further derivatization via esterification or phosphorylation.

Q & A

Basic: What are the key considerations in synthesizing tert-butyl (2R)-2-methyl-5-oxo-azepane-1-carboxylate to ensure high yield and purity?

Methodological Answer:
The synthesis requires precise control of reaction parameters:

  • Temperature and pressure : Optimal ranges (e.g., 0–25°C for sensitive steps) minimize side reactions like epimerization or decomposition .
  • Purification : Sequential techniques are critical:
    • Recrystallization to remove bulk impurities.
    • Chromatography (flash column or HPLC) for isolating stereoisomers and ensuring enantiomeric purity .
  • Monitoring : Use TLC or in situ NMR to track reaction progress and identify intermediates .

Basic: How is the structural configuration of this compound confirmed?

Methodological Answer:
Combined spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR verify stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • X-ray crystallography : Resolves absolute configuration, especially for spiro or bicyclic systems (e.g., torsion angles in azepane rings) .
  • Mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .

Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?

Methodological Answer:
Address common side reactions (e.g., racemization, ring-opening):

  • Solvent selection : Polar aprotic solvents (DMF, CH2_2Cl2_2) stabilize transition states and reduce hydrolysis .
  • Catalytic systems : Chiral catalysts (e.g., organocatalysts) enhance stereoselectivity in azepane ring formation .
  • Low-temperature protocols : For steps prone to thermal degradation (e.g., TFA-mediated deprotection at 0°C) .
  • Inert atmosphere : Prevents oxidation of sensitive intermediates (e.g., amines) .

Advanced: What strategies resolve data contradictions between computational models and experimental results?

Methodological Answer:

  • Cross-validation : Compare experimental (e.g., X-ray) and computational (DFT) data to refine force fields or solvation models .
  • Dynamic NMR : Resolves conformational flexibility discrepancies (e.g., ring-flipping in azepane) .
  • Isotopic labeling : Tracks reaction pathways (e.g., 15N^{15}\text{N}-labeling for mechanistic studies) .

Basic: What purification methods are recommended for isolating the compound from complex mixtures?

Methodological Answer:

  • Flash column chromatography : Use gradient elution (hexane/EtOAc) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Preparative HPLC : For enantiomeric resolution (chiral columns like Chiralpak® AD-H) .

Advanced: How is stereochemical integrity preserved during derivatization?

Methodological Answer:

  • Protecting groups : Boc (tert-butyloxycarbonyl) shields amines during functionalization .
  • Low-temperature coupling : EDC/HOBt-mediated amidation at 0°C minimizes epimerization .
  • Chiral auxiliaries : Temporarily fix configurations during ring modifications .

Basic: What analytical techniques characterize intermediates in the synthesis pathway?

Methodological Answer:

  • IR spectroscopy : Monitors carbonyl stretching (e.g., 5-oxo group at ~1700 cm1^{-1}) .
  • LC-MS : Tracks molecular ion peaks and fragmentation patterns .
  • Polarimetry : Quantifies enantiomeric excess (e.g., after asymmetric reductions) .

Advanced: How is the compound’s interaction with biological targets evaluated?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : IC50_{50} determination via fluorometric or colorimetric assays .
    • SPR (Surface Plasmon Resonance) : Measures binding kinetics to proteins (e.g., WDR5 degraders) .
  • Molecular docking : Predicts binding poses using software like AutoDock Vina .
  • Metabolic stability : Microsomal assays (e.g., liver microsomes) assess degradation pathways .

Notes on Contradictions and Limitations

  • Stereochemical drift : Some methods report racemization under acidic conditions, necessitating rigorous pH control .
  • Bioactivity variability : Structural analogs show divergent effects in vitro vs. in vivo, highlighting the need for mechanistic studies .

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